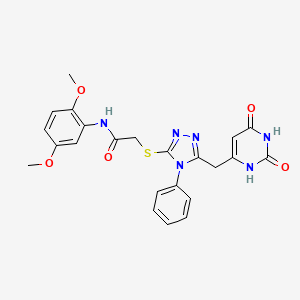

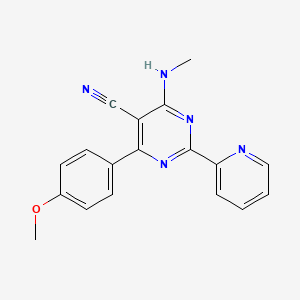

![molecular formula C22H23NO4 B2933448 1'-(4-Ethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877810-76-9](/img/structure/B2933448.png)

1'-(4-Ethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of piperidine, which is a common synthetic fragment used in drug design . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

While specific synthesis methods for “1’-(4-Ethoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one” were not found, a related compound, spiro[1-benzofuran-2,4’-piperidin]-3-one, has been synthesized in five steps with an overall yield of 47% . The synthesis involved selective and sequential derivatisation of the amino and aryl bromide functional groups .Aplicaciones Científicas De Investigación

Sigma Ligands Affinity and Selectivity

Studies have revealed that spiro compounds, related to 1'-(4-Ethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one, exhibit significant affinity and selectivity towards sigma receptors. Moltzen, Perregaard, and Meier (1995) explored the affinity and preference for sigma 2 binding sites, identifying structural factors governing sigma 1/sigma 2 affinity and selectivity within spiro-joined benzofuran, isobenzofuran, and benzopyran piperidines (Moltzen, Perregaard, & Meier, 1995). Similarly, Maier and Wünsch (2002) synthesized novel spiropiperidines showing high potency and subtype selectivity for σ-receptors, offering insights into their structure-activity relationships (Maier & Wünsch, 2002).

Histone Deacetylase Inhibitors

Thaler et al. (2012) developed spiro[chromane-2,4′-piperidine] derivatives as novel histone deacetylase (HDAC) inhibitors, evaluating their abilities to inhibit nuclear HDACs, in vitro antiproliferative activities, and in vitro ADME profiles. This study suggests the potential therapeutic application of these compounds in cancer treatment (Thaler et al., 2012).

CNS Agents and Neurokinin Receptor Antagonists

Research into spiro[isobenzofuran-1(3H),4'-piperidines] as potential CNS agents has been conducted, with studies indicating these compounds' efficacy as central nervous system depressants and their potential as novel neurokinin receptor antagonists. For example, Bauer et al. (1976) synthesized 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] and explored its antitetrabenazine activity, highlighting its possible use in depression and other CNS disorders (Bauer et al., 1976). Furthermore, Kubota et al. (1998) designed and synthesized YM-35375, a spiro-substituted piperidine, as a new lead compound for novel neurokinin receptor antagonists, showing promising results in inhibiting bronchoconstriction in guinea pigs (Kubota et al., 1998).

Synthesis and Chemical Properties

Significant efforts have been made towards the synthesis and characterization of spiro compounds, aiming to enhance their chemical properties and therapeutic potential. Fishman and Cruickshank (1968) reported on the synthesis and reactions of spiro[oxirane-2,4-piperidines], demonstrating their role as alkylating agents to introduce specific moieties onto heteroaromatic compounds (Fishman & Cruickshank, 1968).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s worth noting that piperidine derivatives, which this compound is a part of, have been found in more than twenty classes of pharmaceuticals . They play a significant role in drug design due to their versatile biological activity .

Mode of Action

Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of biological processes, suggesting that they may affect multiple pathways .

Result of Action

Given the diverse biological activity of piperidine derivatives, the effects could be varied and would depend on the specific targets and pathways involved .

Propiedades

IUPAC Name |

1'-(4-ethoxybenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-2-26-17-9-7-16(8-10-17)21(25)23-13-11-22(12-14-23)15-19(24)18-5-3-4-6-20(18)27-22/h3-10H,2,11-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHPGOWIQACNAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

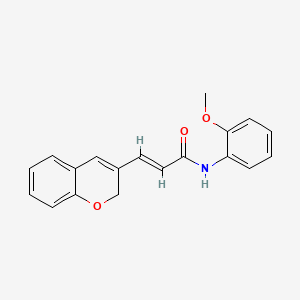

![3-(2-(2-chlorobenzyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-cyclohexylpropanamide](/img/structure/B2933365.png)

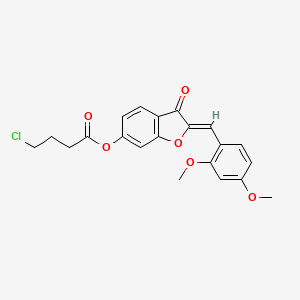

![2-Amino-4-isopropyl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2933370.png)

![2-(1-(3-chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2933371.png)

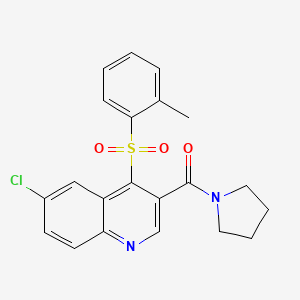

![3-[(3-Chloro-4-fluorophenyl)sulfonyl]-7-fluoro-4-[2-(3-fluorophenyl)pyrrolidin-1-yl]quinoline](/img/structure/B2933375.png)

![N-[1-(4-methoxyphenyl)ethyl]-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2933382.png)

![2-(4-methylbenzamido)-N-(pyridin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2933388.png)